molecular formula C22H26N6 B2856212 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine CAS No. 1024746-58-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2856212
CAS No.: 1024746-58-4
M. Wt: 374.492
InChI Key: OSIZGANTNTVEJJ-RMKNXTFCSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a dimethylpyrazol group and a phenylprop-2-enyl piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents sequentially. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenylpiperazin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone
  • **4-[3-(3,5-Dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-[5-(2-methylpropyl)furan-2-yl]methanone

Uniqueness

Compared to similar compounds, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-18-15-19(2)28(25-18)22-16-21(23-17-24-22)27-13-11-26(12-14-27)10-6-9-20-7-4-3-5-8-20/h3-9,15-17H,10-14H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIZGANTNTVEJJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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